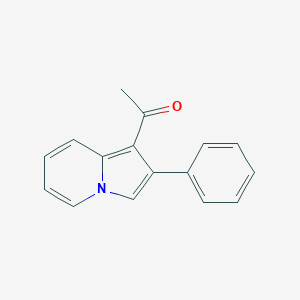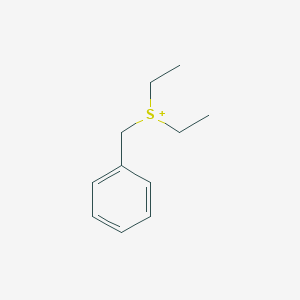
3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one, AldrichCPR
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one, AldrichCPR is a heterocyclic compound that features a quinoxaline core with a pyridine moiety attached via a vinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one typically involves the condensation of 2-chloroquinoxaline with 2-pyridylacetylene under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to promote the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The vinyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
科学的研究の応用
3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(2-pyridin-2-ylvinyl)quinoxaline
- 3-(2-pyridin-2-ylethyl)quinoxalin-2(1H)-one
- 2-(2-pyridin-2-ylethyl)quinoxaline
Uniqueness
3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one is unique due to the presence of both a quinoxaline core and a pyridine moiety connected via a vinyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
特性
分子式 |
C15H11N3O |
|---|---|
分子量 |
249.27 g/mol |
IUPAC名 |
3-[(E)-2-pyridin-2-ylethenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C15H11N3O/c19-15-14(9-8-11-5-3-4-10-16-11)17-12-6-1-2-7-13(12)18-15/h1-10H,(H,18,19)/b9-8+ |
InChIキー |
YKUZPPLSIAFQNK-CMDGGOBGSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CC=CC=N3 |
異性体SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C/C3=CC=CC=N3 |
正規SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Aminopyrido[1,2-a]quinolinium](/img/structure/B289733.png)






![2-Isopropylisothiazolo[2,3-a]pyridin-8-ium](/img/structure/B289748.png)
![Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)
![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)

![1,3-dimethyl-6H-pyrido[1,2-a]quinolin-6-one](/img/structure/B289754.png)

![2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole](/img/structure/B289756.png)
